1-[1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl]-1H-1,2,4-triazole
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Overview
Description
1-[1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl]-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group, a phenyl group, and a butynyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl]-1H-1,2,4-triazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, column chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-[1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl]-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The pathways involved in its mechanism of action can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,1′4′,1″-terphenyl: A structurally related compound with similar bromophenyl and phenyl groups.
Brorphine: An opioid compound with a similar bromophenyl group but different pharmacological properties.
Uniqueness
1-[1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl]-1H-1,2,4-triazole is unique due to its combination of a triazole ring with a butynyl group, which imparts distinct chemical reactivity and potential biological activity
Properties
CAS No. |
88557-68-0 |
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Molecular Formula |
C18H14BrN3 |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
1-[1-(4-bromophenyl)-1-phenylbut-3-ynyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H14BrN3/c1-2-12-18(22-14-20-13-21-22,15-6-4-3-5-7-15)16-8-10-17(19)11-9-16/h1,3-11,13-14H,12H2 |
InChI Key |
JQXDQAYPKNBGAV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)N3C=NC=N3 |
Origin of Product |
United States |
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